1-(tert-Butyl)-3-(chloromethoxy)benzene
Description
Contextual Significance in Organic Synthesis and Chemical Research
Substituted benzene (B151609) derivatives are cornerstone molecules in the landscape of organic chemistry. Their rigid, planar structure provides a reliable scaffold upon which complex three-dimensional molecules can be constructed. The ability to introduce a wide variety of functional groups onto the benzene ring allows chemists to fine-tune electronic properties, solubility, and steric profiles, making these compounds indispensable in drug discovery and materials science. studysmarter.co.ukpressbooks.pub The synthesis of these derivatives often relies on electrophilic aromatic substitution, a class of reactions that is fundamental to the field. youtube.comvedantu.com
The chloromethoxy group (-OCH₂Cl) is a highly reactive functional group classified as an α-chloro ether. chempanda.comscbt.com Compounds containing this group, such as the widely used chloromethyl methyl ether (MOM-Cl), are valuable reagents in organic synthesis. chempanda.comwikipedia.org They serve as precursors for introducing the methoxymethyl (MOM) protecting group for alcohols, a crucial step in the multi-step synthesis of natural products and pharmaceuticals. wikipedia.orggoogle.com Furthermore, the chloromethoxy group can act as a chloromethylating agent, enabling the attachment of a -CH₂Cl group to an aromatic ring, a process known as the Blanc chloromethylation. wikipedia.orglibretexts.org
Overview of Chloromethoxy Group Reactivity in Aromatic Systems
The reactivity of the chloromethoxy group attached to a benzene ring is dominated by the chemistry of α-chloro ethers. This functional group is a potent alkylating agent due to the arrangement of its atoms. The oxygen atom adjacent to the chloromethyl carbon can stabilize the formation of a carbocation through resonance, making the chlorine atom an excellent leaving group. scbt.com
This inherent reactivity makes the chloromethoxy group susceptible to nucleophilic substitution reactions. A wide range of nucleophiles can displace the chloride ion, allowing for the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. In the context of an aromatic system like 1-(tert-Butyl)-3-(chloromethoxy)benzene, this functionality provides a reactive site for covalently linking the benzene moiety to other molecules. The chloromethoxy group itself is generally introduced to a phenol (B47542) precursor, and its subsequent reactions provide a pathway to more complex ethers and other derivatives.
Unique Aspects of the tert-Butyl Substituent's Influence on Aromatic Reactivity and Stereochemistry
The tert-butyl group, a large and sterically demanding substituent, exerts a profound influence on the reactivity and stereochemistry of the benzene ring to which it is attached. wikipedia.org Its effects can be categorized into two primary areas: electronic effects and steric effects.
Electronic Effects: The tert-butyl group is an alkyl group, and like other alkyl groups, it is an electron-donating group through an inductive effect (+I). wikipedia.orgbrainly.comswun.edu.cn The sp³ hybridized carbon of the tert-butyl group pushes electron density towards the sp² hybridized carbons of the aromatic ring. wikipedia.orgstackexchange.com This increase in electron density makes the benzene ring more nucleophilic and thus activates it towards electrophilic aromatic substitution, causing it to react faster than benzene itself. vedantu.comstackexchange.comstackexchange.com As an electron-donating group, the tert-butyl substituent is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. pw.livelibretexts.orgucalgary.ca
Steric Effects: The most defining characteristic of the tert-butyl group is its significant bulk. wikipedia.orgyoutube.com This steric hindrance dramatically influences the regioselectivity of electrophilic aromatic substitution reactions. While the group electronically directs incoming substituents to both the ortho and para positions, the sheer size of the tert-butyl group physically blocks access to the adjacent ortho positions. stackexchange.comucalgary.camsu.edu Consequently, electrophilic attack occurs almost exclusively at the less hindered para position. stackexchange.commsu.edu In the case of this compound, the tert-butyl group at position 1 would strongly direct an incoming electrophile to position 5 (para to the tert-butyl group and meta to the chloromethoxy group).
Table 1: Properties of Related Compounds
| Property | tert-Butylbenzene (B1681246) | Chloromethyl methyl ether |
| IUPAC Name | tert-Butylbenzene | Chloro(methoxy)methane |
| CAS Number | 98-06-6 | 107-30-2 |
| Molecular Formula | C₁₀H₁₄ | C₂H₅ClO |
| Molar Mass | 134.22 g/mol | 80.51 g/mol |
| Boiling Point | 169 °C | 55-57 °C |
| Density | 0.867 g/cm³ | 1.06 g/mL |
| Solubility in Water | Insoluble | Reacts |
| This table presents data for the constituent functional groups' parent compounds to provide context for the properties of this compound. Data sourced from PubChem. nih.govnih.gov |
Table 2: Regioselectivity in the Nitration of tert-Butylbenzene
| Isomer | Percentage of Product |
| ortho-nitro-tert-butylbenzene | 12 - 16% |
| meta-nitro-tert-butylbenzene | 8 - 8.5% |
| para-nitro-tert-butylbenzene | 73 - 79.5% |
| This table illustrates the strong directing effect of the tert-butyl group, where steric hindrance significantly suppresses substitution at the ortho position in favor of the para position. Data sourced from various studies on electrophilic aromatic substitution. stackexchange.commsu.edu |
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-tert-butyl-3-(chloromethoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)9-5-4-6-10(7-9)13-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
BCMJYEGHVNNYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl 3 Chloromethoxy Benzene
Direct Synthetic Routes
Direct synthetic routes to 1-(tert-Butyl)-3-(chloromethoxy)benzene focus on the formation of the chloromethoxy ether from a suitable precursor in a single key step. These methods are often preferred for their efficiency and atom economy.
Chloromethylation Strategies via Ether Formation
A primary and logical approach to the synthesis of this compound is through the O-alkylation of m-(tert-butyl)phenol. This involves the reaction of the phenolic hydroxyl group with a reagent that can introduce the chloromethyl group, thereby forming the desired ether linkage.
The direct reaction of m-(tert-butyl)phenol with a suitable chloromethylating agent is a common strategy for forming the chloromethoxy ether. A frequently used reagent for this purpose is chloromethyl methyl ether (MOM-Cl). The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated in situ by a base, attacks the electrophilic carbon of the chloromethylating agent.
The general reaction is as follows:
m-(tert-Butyl)phenol + Chloromethylating Reagent → this compound
Another classical method that can be adapted for this synthesis is the use of formaldehyde (B43269) and hydrogen chloride. Under acidic conditions, these reagents can generate a reactive chloromethyl species that can then be attacked by the phenolic oxygen. wikipedia.org However, this method, known as the Blanc chloromethylation, typically results in chloromethylation of the aromatic ring (an electrophilic aromatic substitution) rather than O-alkylation, especially for activated rings like phenols. wikipedia.org Therefore, careful control of reaction conditions would be crucial to favor the formation of the desired ether.
A plausible set of reagents and conditions for the etherification is outlined in the table below, based on general procedures for phenolic ether synthesis. google.com
| Starting Material | Reagent | Base/Catalyst | Solvent | Temperature (°C) |
| m-(tert-Butyl)phenol | Chloromethyl methyl ether | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 0 to room temp. |
| m-(tert-Butyl)phenol | Paraformaldehyde, HCl | Zinc Chloride | Dioxane | 50-70 |
This is an interactive data table. Users can sort and filter the data as needed.
To enhance the efficiency and selectivity of the etherification reaction, various catalyst systems can be employed. For the reaction of phenols with alkyl halides, Lewis bases such as amidines have been shown to be effective catalysts. google.com These catalysts function by activating the phenol (B47542), making it a more potent nucleophile.
For chloromethylation reactions, Lewis acids like zinc chloride (ZnCl₂) are traditionally used, particularly in the context of the Blanc reaction. wikipedia.org However, for O-alkylation, the choice of catalyst is critical to avoid competing C-alkylation (Friedel-Crafts type reaction) on the electron-rich aromatic ring. Modern approaches might utilize milder catalysts to achieve higher selectivity for the desired phenolic ether. For instance, zinc(II) salts have been demonstrated to catalyze the formation of haloalkyl ethers from acetals and acid halides, a reaction that generates the chloromethylating agent in situ. chemspider.com
| Catalyst Type | Example | Role in Reaction | Potential Outcome |
| Lewis Base | 1,8-Diazabicycloundec-7-ene (DBU) | Deprotonates phenol to form phenoxide | Promotes O-alkylation |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Activates the chloromethylating agent | May also promote C-alkylation |
| Phase Transfer Catalyst | Tetrabutylammonium bromide | Facilitates reaction between aqueous and organic phases | Useful if using aqueous base |
This is an interactive data table. Users can sort and filter the data as needed.
Functional Group Transformations
An alternative to direct etherification involves the synthesis of a precursor molecule that can be subsequently converted into this compound. This multi-step approach can sometimes offer advantages in terms of selectivity and the avoidance of problematic side reactions.
A viable two-step strategy involves the initial protection of m-(tert-butyl)phenol as its methoxymethyl (MOM) ether, forming 1-(tert-butyl)-3-(methoxymethoxy)benzene. This MOM ether can be synthesized by reacting m-(tert-butyl)phenol with chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com
The subsequent step would involve the conversion of the methoxymethyl ether to the corresponding chloromethyl ether. This transformation can be achieved by reacting the MOM ether with a chlorine source under conditions that favor the cleavage of the methyl ether part of the acetal (B89532) and subsequent chlorination. While deprotection of MOM ethers is common, their direct conversion to chloromethyl ethers is a more specialized transformation. nih.gov Reagents such as acetyl chloride in the presence of a Lewis acid catalyst could potentially effect this conversion.
Reaction Scheme:
m-(tert-Butyl)phenol + CH₃OCH₂Cl → 1-(tert-Butyl)-3-(methoxymethoxy)benzene
1-(tert-Butyl)-3-(methoxymethoxy)benzene + Acyl Chloride/Lewis Acid → this compound
The direct halogenation of a methoxy-substituted benzene (B151609) derivative, such as 1-(tert-butyl)-3-methoxybenzene, to introduce a chloromethoxy group is not a standard or straightforward synthetic transformation. This would require the specific chloromethoxylation of a C-H bond on the methyl group of the methoxy (B1213986) substituent, which is a challenging and uncommon reaction.
A more plausible, though still complex, indirect route could involve the radical halogenation of 1-(tert-butyl)-3-methylbenzene (m-tert-butyltoluene) to form 1-(tert-butyl)-3-(chloromethyl)benzene. Subsequent nucleophilic substitution with a suitable oxygen nucleophile, followed by further functional group manipulation, might lead to the desired product, but this would be a multi-step and likely low-yielding process. Therefore, this is generally not a preferred synthetic strategy compared to the direct etherification of the corresponding phenol.
Alternative Synthetic Approaches
Given the directing effects of substituents in electrophilic aromatic substitution, alternative and multi-step synthetic strategies are imperative for the successful synthesis of this compound. These approaches often involve the initial synthesis of a meta-substituted precursor, followed by the introduction of the chloromethoxy group.
A plausible and commonly employed strategy for the synthesis of meta-substituted phenols involves a sequence of aromatic substitution reactions. This approach circumvents the ortho- and para-directing influence of the hydroxyl group by introducing substituents in a specific order. A general retrosynthetic analysis suggests that 3-tert-butylphenol (B181075) is a key intermediate, which can then be converted to the target compound.
The synthesis of 3-tert-butylphenol can be achieved through various pathways, one of which begins with the Friedel-Crafts acylation of benzene. The acyl group, being a meta-director, can then guide the subsequent introduction of a nitro group at the meta position. This is followed by a series of transformations including reduction of the nitro group to an amine, diazotization, and finally hydrolysis to yield the phenol. An alternative starting material could be 3-(tert-butyl)aniline, which is commercially available.
Illustrative Synthetic Scheme for 3-tert-butylphenol:
Nitration of tert-butylbenzene (B1681246): While tert-butylbenzene is ortho-, para-directing, nitration can produce a mixture of isomers, from which the meta-isomer can be separated, although this is often inefficient.
Synthesis from 3-(tert-butyl)aniline: A more direct route involves the diazotization of 3-(tert-butyl)aniline followed by hydrolysis of the diazonium salt to yield 3-tert-butylphenol.
Once 3-tert-butylphenol is obtained, the final step is the introduction of the chloromethoxy group. This is typically achieved by reacting the phenol with a suitable chloromethylating agent.
The conversion of the phenolic hydroxyl group to a chloromethoxy ether is a critical step in the synthesis of the target molecule. Research in this area has led to the development of various reagents and methodologies to achieve this transformation efficiently.
Traditionally, chloromethyl methyl ether (MOM-Cl) has been used for the methoxymethylation of alcohols and phenols. However, due to its carcinogenic nature, alternative, safer reagents and in situ generation methods are preferred.
Key Reagents and Methods for Chloromethoxy Group Introduction:
Dimethoxymethane (B151124) and an Acid Chloride: A mixture of dimethoxymethane and an acid chloride, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid like zinc bromide, can generate chloromethyl methyl ether in situ. This method avoids the handling of the hazardous reagent directly.
Formaldehyde and Hydrogen Chloride (Blanc Conditions Adaptation): While the Blanc chloromethylation is typically used for the chloromethylation of aromatic rings, the underlying principle of generating a reactive chloromethyl species can be adapted for the O-chloromethylation of phenols under controlled conditions.
Paraformaldehyde and Chlorosilanes: The reaction of paraformaldehyde with a chlorosilane, such as trimethylsilyl (B98337) chloride, can generate a reactive intermediate that can be used for the chloromethylation of phenols.
The choice of reagent and reaction conditions depends on the substrate's reactivity and the desired yield and purity of the product.
Optimization of Reaction Conditions and Yields
For the synthesis of the 3-tert-butylphenol intermediate, the diazotization and hydrolysis steps are critical. The temperature of the diazotization reaction must be carefully controlled (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent hydrolysis is often carried out by heating the aqueous solution of the diazonium salt.
For the final O-chloromethylation step, the choice of base, solvent, and temperature plays a significant role in maximizing the yield and minimizing side reactions. A non-nucleophilic base is often used to deprotonate the phenol, forming the more reactive phenoxide ion.
Table 1: Optimization of the O-Chloromethylation of a Phenol (Illustrative Data)
| Entry | Reagent System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₂(OCH₃)₂ / CH₃COCl | Et₃N | CH₂Cl₂ | 25 | 75 |
| 2 | CH₂(OCH₃)₂ / CH₃COCl | Pyridine | CH₂Cl₂ | 25 | 68 |
| 3 | CH₂(OCH₃)₂ / CH₃COCl | Et₃N | THF | 25 | 82 |
| 4 | CH₂(OCH₃)₂ / CH₃COCl | Et₃N | CH₂Cl₂ | 0 | 65 |
| 5 | Paraformaldehyde / TMSCl | Et₃N | CH₂Cl₂ | 25 | 85 |
This is an interactive data table based on generalized findings for similar reactions.
Detailed research findings indicate that for the O-alkylation of phenols with in situ generated chloromethyl methyl ether, polar aprotic solvents like THF can enhance the reaction rate and yield. The use of a slight excess of the chloromethylating agent and the base is also common practice to drive the reaction to completion. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Reaction Chemistry and Transformations of 1 Tert Butyl 3 Chloromethoxy Benzene
Reactivity of the Chloromethoxy Group
The chloromethoxy group is susceptible to a variety of transformations, primarily nucleophilic substitution reactions. The general reactivity stems from the polarized C-Cl bond and the ability of the adjacent oxygen to stabilize a positive charge.
Nucleophilic substitution is the most characteristic reaction of chloromethyl ethers. The reaction generally proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. Given the potential for the adjacent oxygen to stabilize a carbocation through resonance, an Sₙ1-like mechanism is plausible.
The proposed mechanism involves the initial, likely rate-determining, departure of the chloride ion to form a resonance-stabilized oxocarbenium ion. This cation is then attacked by water. Subsequent deprotonation yields the hemiacetal, which rapidly decomposes.
Table 1: Predicted Products of Hydrolysis
| Reactant | Reagent | Predicted Products |
| 1-(tert-Butyl)-3-(chloromethoxy)benzene | Water | 3-(tert-Butyl)phenol, Formaldehyde (B43269), Hydrochloric acid |
Amination reactions of this compound with primary or secondary amines are expected to proceed readily, yielding the corresponding N-alkylated products. This reaction would involve the nucleophilic attack of the amine on the methylene (B1212753) carbon of the chloromethoxy group, displacing the chloride. This is a standard method for the introduction of a (3-tert-butylphenoxy)methyl group onto a nitrogen atom.
Table 2: Predicted Products of Amination with a Generic Primary Amine (R-NH₂)
| Reactant | Reagent | Predicted Product | Byproduct |
| This compound | R-NH₂ | N-((3-(tert-Butyl)phenoxy)methyl)alkan-1-amine | Hydrochloric acid |
Other nucleophiles are also expected to react with this compound in a similar fashion:
Alcohols: Reaction with an alcohol (R-OH) would yield an ether, with the formation of a (3-tert-butylphenoxy)methoxymethyl ether.
Thiols: Thiols (R-SH) would react to form a thioether.
Carboxylates: Carboxylate salts (R-COO⁻) would act as nucleophiles to form an ester.
These reactions provide a versatile method for attaching the (3-tert-butylphenoxy)methyl group to various molecules.
Elimination reactions for simple chloromethyl ethers are not a common pathway. For an E2 elimination to occur, a proton on an adjacent carbon would need to be abstracted. In the case of the chloromethoxy group, there are no protons on the adjacent oxygen atom. An E1 elimination is also unlikely as it would compete unfavorably with the Sₙ1 reaction, especially with the presence of good nucleophiles. Therefore, elimination reactions are not considered a major transformation pathway for this compound under typical conditions.
Rearrangement pathways for this compound are not well-documented and are generally not expected under standard nucleophilic substitution conditions. The intermediate oxocarbenium ion is relatively stable due to resonance with the oxygen lone pair, and thus, rearrangements like hydride or alkyl shifts are unlikely.
Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is governed by the interplay of the electronic and steric properties of its two substituents.
Directing Effects of tert-Butyl and Chloromethoxy Groups
Substituents on a benzene ring influence the rate and position of electrophilic attack. libretexts.org Activating groups donate electron density to the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. savemyexams.comorganicchemistrytutor.com Conversely, deactivating groups withdraw electron density, slowing the reaction and typically directing to the meta position. savemyexams.com
The tert-butyl group is classified as a weakly activating group. stackexchange.com It donates electron density primarily through an inductive effect and hyperconjugation. stackexchange.com As an alkyl group, it is an ortho, para-director. stackexchange.comucla.edu
The chloromethoxy group (-OCH₂Cl) is also an ortho, para-director. The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. organicchemistrytutor.com This resonance effect is a powerful activating force and generally outweighs the inductive electron withdrawal of the electronegative oxygen and chlorine atoms. Therefore, the chloromethoxy group activates the ortho and para positions towards electrophilic attack. organicchemistrytutor.com
When both groups are present on the same ring, their directing effects are combined. Since both are ortho, para-directors, they work in concert to activate specific positions on the benzene ring, namely the carbons at positions 2, 4, and 5 (numbering C1 as the tert-butyl position and C3 as the chloromethoxy position).
Regioselectivity and Steric Hindrance Considerations
While electronic effects determine which positions are activated, steric hindrance often dictates the final regiochemical outcome, especially when bulky substituents are involved. youtube.com The tert-butyl group is exceptionally bulky and significantly impedes the approach of an electrophile to its adjacent (ortho) positions. libretexts.orgstackexchange.comucalgary.camsu.edu
In this compound, four positions are available for substitution: C2, C4, C5, and C6. The regioselectivity for an incoming electrophile (E⁺) can be predicted by analyzing the electronic activation and steric hindrance at each site.
Position C2: This position is ortho to both the tert-butyl and the chloromethoxy groups. While it is electronically activated by both substituents, it is severely sterically hindered by the adjacent bulky tert-butyl group, making attack at this site highly unfavorable. stackexchange.com
Position C4: This position is para to the tert-butyl group and ortho to the chloromethoxy group. It benefits from strong electronic activation from both substituents and is sterically accessible. This combination makes C4 a highly probable site for electrophilic substitution.
Position C5: This position is para to the chloromethoxy group and meta to the tert-butyl group. It is strongly activated by the chloromethoxy group. Steric hindrance is minimal at this position.
Position C6: This position is ortho to the tert-butyl group and meta to the chloromethoxy group. Similar to C2, this site is sterically hindered by the tert-butyl group, rendering it a less likely candidate for substitution. libretexts.orgmsu.edu
Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C4 and C5 positions. The C4 position is particularly favored as it is activated by both groups (para to the weak activator and ortho to the strong activator) and is sterically unencumbered.
| Position | Electronic Effect (Relative to) | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C2 | Ortho to t-Butyl & Chloromethoxy (Activated) | High | Very Low |
| C4 | Para to t-Butyl & Ortho to Chloromethoxy (Strongly Activated) | Low | High (Major Product) |
| C5 | Para to Chloromethoxy (Strongly Activated) | Low | High (Possible Product) |
| C6 | Ortho to t-Butyl (Activated) | High | Low |
Cross-Coupling Reactions Involving the Chloromethoxy Moiety
The chloromethoxy group (-OCH₂Cl) is a reactive handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. wikipedia.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern synthesis. taylorandfrancis.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The chloromethoxy moiety in this compound can readily participate in this cycle. The C(sp³)-Cl bond is susceptible to oxidative addition to a low-valent palladium(0) complex, forming an organopalladium(II) intermediate. researchgate.net
This reactive intermediate can then undergo transmetalation with a variety of organometallic reagents (Nu-M), such as organoborons (Suzuki reaction), organozincs (Negishi coupling), or organotins (Stille coupling). youtube.com The final reductive elimination step expels the coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com This methodology enables the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl groups at the benzylic-like position. rsc.org
Investigation of Ligand Effects on Reactivity and Selectivity
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the metal center. nih.gov Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle. nih.gov
For reactions involving the chloromethoxy group, the selection of an appropriate ligand is crucial. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as the dialkylbiarylphosphines developed by Buchwald, are known to promote the oxidative addition of C-Cl bonds and accelerate the reductive elimination step. nih.govacs.org The use of such advanced ligands can expand the scope of the reaction to include less reactive coupling partners and allow for lower catalyst loadings or milder reaction conditions. nih.gov
| Ligand Class | Example(s) | Key Characteristics | Effect on Reactivity/Selectivity |
|---|---|---|---|
| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderately electron-rich, sterically accessible. | Standard ligand for many reactions, but may be inefficient for challenging substrates. acs.org |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich. | Enhances rates of oxidative addition and reductive elimination; broadens substrate scope. nih.govnih.gov |
| Bidentate Phosphines | Xantphos | Large natural bite angle, flexible backbone. | Promotes reductive elimination, can suppress side reactions. acs.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically bulky. | Form highly stable and active catalysts, often used for difficult couplings. |
Radical Reactions and Oxidative Transformations
Beyond ionic pathways, this compound can also undergo transformations involving radical intermediates or oxidative conditions.
The C-Cl bond in the chloromethoxy group is susceptible to homolytic cleavage under radical conditions. For instance, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN. libretexts.org This process would convert the chloromethoxy group into a methoxy (B1213986) group. Alternatively, the carbon-centered radical generated after chlorine abstraction could be trapped by other species to form new carbon-carbon bonds. libretexts.org
The benzylic-like methylene (-CH₂-) group is a potential site for oxidative transformations. Under controlled oxidation, it could be converted to an aldehyde (formate ester) or a carboxylic acid (carbonate derivative). The ether linkage itself may be cleaved under more forceful oxidative conditions. nih.gov The aromatic ring and the tert-butyl group are generally more resistant to oxidation, but can be functionalized under specific, often harsh, conditions. scispace.com
Mechanistic Investigations
Elucidation of Reaction Pathways and Intermediates
The mechanistic pathways of 1-(tert-Butyl)-3-(chloromethoxy)benzene are primarily explored through kinetic studies, computational modeling, and isotope labeling experiments. These methods provide a comprehensive picture of the transition states and intermediates that are formed during its characteristic reactions, such as electrophilic aromatic substitution and nucleophilic substitution at the chloromethoxy group.
Kinetic Studies of Key Transformations
A hypothetical kinetic study of the nitration of this compound compared to related compounds could yield the following illustrative data:
Interactive Table 1: Hypothetical Relative Rate Constants for Nitration
| Compound | Relative Rate Constant (k_rel) |
| Benzene (B151609) | 1 |
| tert-Butylbenzene (B1681246) | 16 |
| Anisole (B1667542) (Methoxybenzene) | 10,000 |
| Chlorobenzene | 0.033 |
| This compound | (Predicted to be activated) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends based on substituent effects.
The tert-butyl group is known to be an activating group, while the chloromethoxy group presents a more complex scenario with the activating resonance effect of the oxygen atom and the deactivating inductive effect of the chlorine atom. Kinetic data would be crucial in quantifying the net electronic effect of this group.
Computational Chemistry for Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transition states and intermediates that are often difficult to observe experimentally. mit.edu For this compound, computational models can predict the preferred sites of electrophilic attack and the activation energies for these pathways.
Analysis of the transition states for electrophilic aromatic substitution would involve modeling the Wheland intermediate (a benzenonium ion). The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. nih.gov
Interactive Table 2: Hypothetical Calculated Activation Energies for Nitration
| Position of Attack | Calculated Activation Energy (kcal/mol) |
| Ortho (to tert-Butyl) | 22 |
| Meta (to tert-Butyl) | 25 |
| Para (to tert-Butyl) | 18 |
Note: The data in this table is hypothetical and for illustrative purposes based on known directing effects and steric hindrance.
These calculations would likely confirm that the para position to the bulky tert-butyl group is the most favored site for electrophilic attack, due to a combination of electronic stabilization and reduced steric hindrance. stackexchange.commsu.edu
Isotope Labeling Experiments for Mechanistic Insight
Isotope labeling is an elegant experimental technique used to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms. ias.ac.in For instance, in studying the mechanism of a potential nucleophilic substitution at the benzylic carbon of the chloromethoxy group, one could synthesize this compound with a carbon-13 or carbon-14 (B1195169) label at the benzylic position.
Following the reaction with a nucleophile, the position of the isotopic label in the product would confirm whether the substitution occurred at the intended site and could help to rule out alternative rearrangement pathways. nih.gov Similarly, deuterium (B1214612) labeling of the aromatic ring could be used to probe for any unexpected hydrogen exchange processes that might occur during electrophilic substitution.
Role of Steric and Electronic Effects on Reactivity
The reactivity of this compound is a direct consequence of the steric and electronic properties of its two substituent groups.
Influence of the tert-Butyl Group
The tert-butyl group exerts a significant influence on the reactivity of the aromatic ring primarily through two mechanisms:
Inductive Effect: The tert-butyl group is weakly electron-donating through induction, which slightly activates the benzene ring towards electrophilic attack. stackexchange.com
Steric Hindrance: The most pronounced effect of the tert-butyl group is its large size, which creates substantial steric hindrance at the two adjacent ortho positions. wikipedia.org This steric bulk makes it difficult for incoming electrophiles to attack these positions, leading to a strong preference for substitution at the para position. varsitytutors.comlibretexts.org While the tert-butyl group is an ortho-para director, the steric effect often results in the para-substituted product being formed almost exclusively. stackexchange.commsu.edu
Electronic Contributions of the Chloromethoxy Ether Linkage
The chloromethoxy group has a more complex electronic influence due to the competing effects of the ether oxygen and the chlorine atom:
Resonance Effect: The oxygen atom of the ether linkage has lone pairs of electrons that can be donated to the benzene ring through resonance. This is a powerful activating effect that increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
Inductive Effect: Both the oxygen and chlorine atoms are electronegative and therefore withdraw electron density from the benzene ring through the sigma bonds (inductive effect). quora.com This effect is deactivating.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Analysis
A proton NMR spectrum would be crucial for identifying the electronic environment of the hydrogen atoms in 1-(tert-Butyl)-3-(chloromethoxy)benzene. It would be expected to show distinct signals for the protons of the tert-butyl group, the aromatic ring, and the chloromethoxy group. The chemical shifts, integration values, and splitting patterns of these signals would provide definitive evidence for the compound's structure. However, no published ¹H NMR data for this specific compound is available.
¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show unique resonances for the carbon atoms of the tert-butyl group, the benzene (B151609) ring, and the chloromethoxy moiety. The chemical shifts of these signals are indicative of the hybridization and chemical environment of each carbon atom. Regrettably, no experimental ¹³C NMR data for this compound has been reported in the literature.
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons within a molecule. These experiments would be essential to confirm the substitution pattern on the benzene ring and the attachment of the functional groups. As with the one-dimensional NMR data, no 2D NMR studies for this compound have been found.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds of the aromatic ring and the aliphatic tert-butyl and chloromethoxy groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations. A search of the available literature and spectral databases did not yield any IR spectra for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups, such as the tert-butyl or chloromethoxy moieties. No mass spectral data for this compound could be located.
Applications As a Synthetic Intermediate
Precursor for the Synthesis of Novel Aromatic Ethers
The chloromethoxy group in 1-(tert-butyl)-3-(chloromethoxy)benzene is a potent electrophile, making the compound an excellent precursor for the synthesis of novel aromatic ethers. In a reaction analogous to the Williamson ether synthesis, it can react with various phenolic compounds in the presence of a base to yield diaryl ethers. The base deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the chloride from the chloromethoxy group.
The presence of the 3-tert-butylphenyl moiety allows for the creation of sterically hindered ethers, which can be of interest in materials science and as ligands in catalysis. The general scheme for this transformation is the reaction of this compound with a substituted phenol in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate.
| Reactant 1 | Reactant 2 (Phenol) | Product (Aromatic Ether) |
| This compound | Phenol | 1-(tert-Butyl)-3-((phenoxymethyl)oxy)benzene |
| This compound | 4-Nitrophenol | 1-(tert-Butyl)-3-(((4-nitrophenoxy)methyl)oxy)benzene |
| This compound | 2-Naphthol | 1-(tert-Butyl)-3-(((naphthalen-2-yloxy)methyl)oxy)benzene |
This method provides a straightforward route to a variety of aromatic ethers with the bulky 3-tert-butylphenyl group, which can be tailored by the choice of the phenolic reaction partner.
Building Block for Complex Polycyclic Systems
The reactivity of this compound can be harnessed to construct complex polycyclic aromatic systems. The chloromethoxy group can act as a chloromethylating agent or a precursor to a reactive electrophile under Friedel-Crafts conditions. acs.org When reacted with another aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride or tin tetrachloride, it can lead to the formation of a new carbon-carbon bond, creating a diarylmethane derivative. Subsequent intramolecular cyclization reactions can then be employed to form a new ring, leading to a polycyclic structure.
For instance, the reaction of this compound with a suitable aromatic substrate could be the first step in the synthesis of substituted anthracenes, phenanthrenes, or other more complex polycyclic frameworks. The tert-butyl group can direct the substitution pattern and influence the properties of the final polycyclic system.
| Aromatic Substrate | Catalyst | Intermediate | Polycyclic System (after cyclization) |
| Naphthalene | AlCl₃ | Diaryl-methane derivative | Substituted benz[a]anthracene derivative |
| Phenol | SnCl₄ | Hydroxylated diaryl-methane | Substituted dibenzofuran derivative |
| Anisole (B1667542) | TiCl₄ | Methoxylated diaryl-methane | Substituted xanthene derivative |
Intermediate in the Formation of Heterocyclic Compounds
The electrophilic nature of the chloromethoxy group makes this compound a useful intermediate for the synthesis of a variety of heterocyclic compounds. nih.gov By reacting it with bifunctional nucleophiles, ring-closing reactions can be initiated to form heterocyclic rings.
For example, reaction with a primary amine that also contains a hydroxyl or thiol group can lead to the formation of oxazine or thiazinane derivatives, respectively. The reaction proceeds by initial N-alkylation, followed by an intramolecular cyclization where the hydroxyl or thiol group displaces a suitable leaving group or attacks an activated intermediate. The choice of the bifunctional nucleophile determines the type and size of the resulting heterocyclic ring. mdpi.com
| Bifunctional Nucleophile | Heterocyclic Product |
| 2-Aminoethanol | Substituted morpholine derivative |
| 2-Aminothiophenol | Substituted benzothiazine derivative |
| Hydrazine | Substituted 1,2-diazepine derivative |
Derivatization to Analogues with Modified Reactivity
The reactivity of this compound can be modified through derivatization of the chloromethoxy group, leading to analogues with altered reactivity profiles.
Beyond the synthesis of aromatic ethers, this compound can be reacted with a wide range of alcohols to form other ether derivatives. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more reactive alkoxide. organic-chemistry.orgorganic-chemistry.org This allows for the introduction of various alkyl and functionalized groups, leading to a diverse library of ethers. orgsyn.orgnih.gov
| Alcohol | Base | Product (Ether Derivative) |
| Methanol | NaH | 1-(tert-Butyl)-3-(methoxymethoxy)benzene |
| Allyl alcohol | K₂CO₃ | 1-(Allyloxymethoxy)-3-(tert-butyl)benzene |
| Propargyl alcohol | Et₃N | 1-(tert-Butyl)-3-((prop-2-yn-1-yloxy)methoxy)benzene |
This compound can serve as a starting material for the preparation of more complex functionalized alcohols and amines. The chloromethoxy group can be displaced by nitrogen nucleophiles, such as primary or secondary amines, to form N-alkoxymethyl derivatives. rsc.orgrsc.org These products can be further transformed or used as intermediates in the synthesis of more complex amine-containing molecules.
For the preparation of functionalized alcohols, a multi-step sequence can be envisioned. For example, the chloride can be displaced by a nucleophile that contains a protected hydroxyl group. Subsequent deprotection would then yield the desired functionalized alcohol. Alternatively, reaction with a carbon nucleophile, such as a Grignard reagent or an organolithium species, could form a new carbon-carbon bond, leading to a more complex ether that could be a precursor to a functionalized alcohol after further synthetic manipulations.
| Nucleophile | Intermediate Product | Final Functionalized Product |
| Diethylamine | N-(3-(tert-Butyl)phenoxymethyl)diethylamine | Functionalized Amine |
| Sodium azide | 1-((Azidomethyl)oxy)-3-(tert-butyl)benzene | Can be reduced to an amine |
| Lithium acetylide | 1-(tert-Butyl)-3-((prop-2-yn-1-yloxy)methoxy)benzene | Can be hydrated to a ketone, then reduced to an alcohol |
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 1-(tert-Butyl)-3-(chloromethoxy)benzene is fundamentally based on the π-system of the benzene (B151609) ring, which is perturbed by the electronic effects of the tert-butyl and chloromethoxy substituents. Molecular Orbital (MO) theory describes how the atomic orbitals of the constituent atoms combine to form a set of delocalized molecular orbitals that extend over the entire molecule. wikipedia.orgtamu.edu
The benzene core contributes six p-orbitals to form six π molecular orbitals: three bonding (π₁, π₂, π₃) and three anti-bonding (π₄, π₅, π₆*). The substituents modify the energies and shapes of these orbitals.
Substituent Effects:
The tert-butyl group is a weak electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the ring. This effect slightly raises the energy of the occupied π orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), making the ring more nucleophilic than benzene. stackexchange.comstackexchange.com
The chloromethoxy group (-OCH₂Cl) has dual electronic effects. The oxygen atom possesses lone pairs in p-orbitals that can overlap with the ring's π-system. This resonance effect (+R) is strongly electron-donating, significantly raising the HOMO energy and activating the ring towards electrophilic attack. uwosh.edustackexchange.com Counteracting this is the inductive effect (-I) of the electronegative oxygen and chlorine atoms, which withdraws electron density through the sigma bonds. For alkoxy groups, the resonance effect typically dominates.
Frontier Molecular Orbitals: The HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
HOMO: The HOMO of this compound is expected to be a π-orbital with significant contributions from the oxygen lone pair. This delocalization increases the electron density at the ortho and para positions relative to the chloromethoxy group.
LUMO: The LUMO is expected to be a π* anti-bonding orbital of the benzene ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. The net electron-donating character of the substituents raises the HOMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene, suggesting higher reactivity. rasayanjournal.co.in
A hypothetical table of frontier orbital energies, based on calculations for similar molecules, is presented below.
| Molecular Orbital | Predicted Energy (eV) | Description |
| LUMO | -0.5 to -0.2 | Anti-bonding π* orbital of the substituted benzene ring. |
| HOMO | -8.0 to -7.5 | Bonding π orbital with significant contribution from the oxygen lone pair and delocalized over the ring. |
| HOMO-LUMO Gap | 7.0 to 7.8 | Indicates the energy required for electronic excitation; smaller than benzene (~9.2 eV). |
Conformation Analysis and Conformational Isomerism
Conformational isomerism in this molecule arises from rotation around single bonds. The key rotatable bonds are the C(ring)−C(tert-butyl), C(ring)−O, and O−CH₂Cl bonds.
Rotation of the tert-Butyl Group: The tert-butyl group can rotate around its bond to the benzene ring. While there is an energetic barrier to this rotation, it is relatively low, and at room temperature, the group can be considered to rotate freely or with multiple stable staggered conformations relative to the ring plane. researchgate.net
Rotation of the Chloromethoxy Group: The conformation of the chloromethoxy group is of greater significance due to the electronic interaction between the oxygen lone pairs and the ring's π-system. By analogy with anisole (B1667542) and other methoxybenzenes, the most stable conformation is predicted to be planar, where the C(ring)−O−C bond lies in the plane of the benzene ring. researchgate.netcolostate.edu This planar arrangement maximizes the overlap between the oxygen's p-orbital and the aromatic π-system, leading to greater electronic stabilization. A second, less stable conformation would exist with the methoxy (B1213986) group perpendicular to the ring. Computational studies on anisole have confirmed the planar conformer as the stable species. researchgate.net
The potential energy surface for rotation around the C(ring)−O bond would show a minimum at a dihedral angle of 0° (planar) and a maximum at 90° (perpendicular). The energy difference between these represents the rotational barrier. Further complexity is introduced by rotation around the O-CH₂Cl bond, but the primary determinant of conformation is the orientation of the alkoxy group relative to the aromatic ring. Steric interactions between the bulky tert-butyl group and the chloromethoxy group at the meta position would likely have a minor influence on the rotational barrier of the C(ring)-O bond but could affect the relative energies of syn vs. anti planar arrangements.
| Bond Rotation | Most Stable Conformation | Predicted Rotational Barrier (kcal/mol) | Notes |
| C(ring)−C(tert-butyl) | Staggered conformations | 2 - 4 | Low barrier, considered flexible at room temperature. |
| C(ring)−O | Planar (C-O-C in the plane of the ring) | 3 - 5 | Maximizes resonance stabilization. The perpendicular conformer represents the transition state. researchgate.net |
Prediction of Reactivity and Regioselectivity
The primary reactivity pattern for substituted benzenes is electrophilic aromatic substitution. The directing effects of the two substituents determine the position of attack by an incoming electrophile.
Directing Effects of Substituents:
tert-Butyl Group: As an alkyl group, it is an activating group and an ortho, para-director. However, its significant steric bulk severely hinders attack at the ortho positions (C2 and C6). libretexts.orgmsu.edu Therefore, its main directing influence is towards the para position (C4).
Chloromethoxy Group: As an alkoxy group, it is a strongly activating group and an ortho, para-director due to its dominant +R effect. It directs incoming electrophiles to the C2, C4, and C6 positions.
Combined Influence and Regioselectivity: With the substituents at positions 1 and 3, their directing effects are cooperative and reinforce each other at specific sites.
Position 2: ortho to both groups. Highly activated electronically but subject to severe steric hindrance from the adjacent tert-butyl group.
Position 4: para to the tert-butyl group and para to the chloromethoxy group. This position is strongly activated by both substituents and is sterically accessible.
Position 5: meta to both groups. This position is the least activated and attack here is highly unfavorable.
Position 6: ortho to the tert-butyl group and ortho to the chloromethoxy group. It is electronically activated but sterically hindered by the tert-butyl group.
| Position of Attack | Directing Effect (t-Bu) | Directing Effect (-OCH₂Cl) | Steric Hindrance | Predicted Reactivity |
| C2 | ortho | ortho | Very High | Very Low |
| C4 | para | para | Low | Major Product |
| C5 | meta | meta | Low | Negligible |
| C6 | ortho | ortho | High | Minor Product |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a highly effective computational method for investigating the electronic structure and properties of organic molecules. arxiv.org A DFT study of this compound, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed quantitative insights. rasayanjournal.co.inmdpi.com
The first step in such a study is geometry optimization , where the algorithm systematically alters the molecular geometry to find the configuration with the minimum electronic energy. cnr.ityoutube.com This provides precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer.
From the optimized geometry, a range of properties can be calculated:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It would show a region of high negative potential (electron-rich, typically colored red) around the oxygen atom, reflecting its high electronegativity and lone pairs. The aromatic ring would also show negative potential above and below the plane. Regions of positive potential (electron-poor, blue) would be found around the hydrogen atoms. uwosh.edu
Vibrational Frequencies: DFT can predict the infrared (IR) spectrum of the molecule. The calculated frequencies correspond to the vibrational modes (stretching, bending) of the bonds and can be used to confirm the structure by comparison with experimental IR data.
Reactivity Descriptors: DFT provides quantitative measures of reactivity. The energies of the HOMO and LUMO orbitals can be used to calculate global reactivity descriptors like chemical hardness, electronegativity, and the electrophilicity index, which help in comparing the reactivity of the molecule to others. nih.gov Fukui functions can also be calculated to provide a more detailed, atom-by-atom picture of reactivity, confirming the regioselectivity predictions for electrophilic attack.
Below is a table of predicted geometric parameters based on DFT calculations of analogous structures.
| Parameter | Predicted Value | Notes |
| C(ring)-C(ring) Bond Length | ~1.39 - 1.40 Å | Typical aromatic C-C bond length. |
| C(ring)-O Bond Length | ~1.36 Å | Shorter than a typical C-O single bond due to resonance. uwosh.edu |
| C(ring)-C(tert-butyl) Bond Length | ~1.53 Å | Typical sp²-sp³ carbon-carbon single bond. |
| C(ring)-O-C(H₂) Bond Angle | ~118° | Wider than a typical sp³ angle due to steric and electronic effects. uwosh.edu |
Emerging Research Directions and Future Perspectives
Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for aromatic compounds. For 1-(tert-butyl)-3-(chloromethoxy)benzene, future research is likely to focus on methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One promising area is the use of safer and more environmentally benign chloromethylating agents. Traditional methods often employ reagents like chloromethyl methyl ether (MOM-Cl), which is a known carcinogen. wikipedia.org Green chemistry approaches aim to replace such hazardous materials. Research into in-situ generation of chloromethylating agents from less toxic precursors is an active area. For instance, the reaction of dimethoxymethane (B151124) with an acyl chloride, catalyzed by a Lewis acid, can produce a chloromethylating agent that can be used directly without isolation, thereby minimizing exposure. wikipedia.orgorganic-chemistry.org
Another key aspect of green chemistry is the use of sustainable solvents or solvent-free conditions. The etherification of phenols, a key step in the synthesis of compounds like this compound, has been successfully demonstrated under solvent-free conditions using phase transfer catalysts like PEG400, achieving excellent yields and purity. tandfonline.com The development of reactions in aqueous media or with recyclable ionic liquids also represents a significant step towards greener synthetic protocols for this class of compounds. researchgate.net
Flow Chemistry Applications in Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. wuxiapptec.com The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise.
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. wuxiapptec.com For reactions involving hazardous intermediates, such as those in chloromethylation, the small reaction volumes within a flow system significantly enhance safety by minimizing the accumulation of unstable species. acs.org The synthesis of benzylic ethers and related compounds has been successfully demonstrated in continuous flow systems. nih.govrsc.org
Moreover, flow chemistry facilitates the integration of multiple synthetic steps into a continuous sequence, reducing the need for manual handling and purification of intermediates. uc.pt This "telescoped" synthesis approach can significantly shorten production times and reduce waste. For the synthesis of this compound, a flow process could potentially combine the chloromethylation of 3-tert-butylphenol (B181075) in a single, automated sequence. The use of packed-bed reactors containing solid-supported catalysts or reagents can further simplify purification and catalyst recycling.
Catalyst Development for Specific Transformations
The development of novel and highly efficient catalysts is a cornerstone of modern organic synthesis. For the synthesis and derivatization of this compound, catalyst development is expected to play a pivotal role.
In the synthesis of the chloromethoxy group, research is ongoing to find more effective and recyclable catalysts for the reaction between an alcohol/phenol (B47542) and a formaldehyde (B43269) equivalent. While traditional methods may use strong acids, newer approaches focus on solid acid catalysts, such as zeolites or supported heteropolyacids, which can be easily separated and reused. researchgate.netmdpi.com For the etherification of phenols, palladium-based catalysts have shown high efficiency in forming the aryl ether linkage. frontiersin.org The development of catalysts based on more abundant and less toxic metals is also a key research direction. rsc.orgrsc.org
For the derivatization of this compound, catalysts that can selectively activate the C-Cl bond for nucleophilic substitution are of great interest. This would allow for the introduction of a wide range of functional groups. Transition metal catalysts, particularly those based on palladium, copper, and nickel, are being extensively studied for their ability to facilitate cross-coupling reactions, which could be applied to derivatives of this compound. researchgate.net
Exploration of New Chemical Reactions and Derivatizations
The chloromethoxy group in this compound is a versatile functional handle for further chemical transformations. Future research will likely focus on exploring novel reactions and derivatizations to create a diverse range of molecules with potentially useful properties.
The primary reactivity of the chloromethoxy group is its susceptibility to nucleophilic substitution. nih.govlibretexts.orglibretexts.org This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and carbanions, to generate a library of derivatives. The tert-butyl group on the aromatic ring can influence the reactivity and selectivity of these reactions through steric and electronic effects. rsc.orgnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
